5-Thio-beta-D-glucopyranose
Description
Structure
3D Structure
Properties
CAS No. |
37850-98-9 |
|---|---|
Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
InChI Key |
KNWYARBAEIMVMZ-VFUOTHLCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](S1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(S1)O)O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Thio Beta D Glucopyranose
Stereoselective Chemical Synthesis Routes
The construction of the thiopyranose ring and its subsequent glycosidic linkages with controlled stereochemistry is a central challenge in thiosugar chemistry. Researchers have developed sophisticated methodologies to address the control of stereochemistry at the anomeric center, selectively functionalize specific positions on the ring, and efficiently incorporate the sulfur heteroatom.
The stereochemical outcome of glycosidation reactions is crucial for synthesizing biologically active oligosaccharides. In the case of 5-thio-D-glucopyranose, the presence of the sulfur atom in the ring exerts a significant influence on the stereoselectivity of glycosidic bond formation. A strong anomeric effect from the thiane (B73995) ring has been observed to favor the formation of α-glycosides when 5-thio-D-glucopyranose is used as a glycosyl acceptor. rsc.orgsemanticscholar.org This α-directing effect has been demonstrated in the stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. rsc.org
In a key study, glycosidation of a protected 5-thio-D-glucose acceptor with a D-psicofuranosyl donor in the presence of TMSOTf as a promoter afforded the desired disaccharide as a single stereoisomer with an α-D-glucopyranoside linkage. rsc.org Similarly, reaction with a D-fructofuranosyl donor also yielded the α,α-linked disaccharide with high stereoselectivity. rsc.orgsemanticscholar.org These reactions highlight the ability to control the two anomeric centers of both the glycosyl donor and the 5-thio-D-glucopyranose acceptor, providing a single disaccharide from four possible anomeric isomers. semanticscholar.orgresearchgate.net The control of anomeric stereochemistry is critical, as different linkages can lead to significant variations in biological activity and function.
| Glycosyl Acceptor | Glycosyl Donor | Promoter/Conditions | Product Stereochemistry | Yield | Reference |
| Protected 5-thio-D-glucose | Protected D-psicofuranosyl donor | TMSOTf, CH₂Cl₂, -40 to -20 °C | β-D-psicofuranosyl 5-thio-α-D-glucopyranoside | 76% | rsc.org |
| Protected 5-thio-D-glucose | Protected D-fructofuranosyl donor | TMSOTf, CH₂Cl₂, -20 °C | α-D-fructofuranosyl 5-thio-α-D-glucopyranoside | 81% | semanticscholar.org |
The selective modification of one hydroxyl group in the presence of others is a fundamental requirement for the synthesis of complex carbohydrate structures. Regioselective functionalization of 5-Thio-beta-D-glucopyranose allows for the introduction of various functionalities at specific positions, which is essential for creating probes for chemical glycobiology or building blocks for more complex thiosugar-containing molecules. worktribe.com
Strategies often involve intricate protecting group manipulations to differentiate between the C-2, C-3, C-4, and C-6 hydroxyl groups. For instance, the synthesis of 5-thio-D-galactopyranose from a glucose precursor requires a C-4 epimerization, a transformation that necessitates regioselective reactions at the C-4 and C-6 positions. nih.gov Asymmetric synthesis of both D- and L-isomers of 5-thioglucose has been achieved from precursors like D-xylose or D-arabinose, where the regioselective transformation of specific hydroxyl groups is a key aspect of the synthetic sequence. researchgate.net The development of methods for the regioselective C-H functionalization of heterocyclic systems, such as thiophenes, provides a conceptual basis for future strategies that could be applied to thiopyranose rings, offering a more direct way to modify the carbohydrate scaffold. nih.govmdpi.com
The introduction of the sulfur atom into the carbohydrate ring is the defining step in the synthesis of 5-thiopyranoses. Various methods have been developed, often starting from readily available monosaccharides like D-glucose. A common strategy involves the conversion of a suitable precursor into a derivative with good leaving groups at the C-5 and C-6 positions, followed by nucleophilic attack with a sulfur-containing reagent.
One approach involves the conversion of an optically active trans-α-2,3-epoxy alcohol to a thiirane (B1199164) derivative, which then undergoes an acid-promoted cyclization to form the 5-thiopyranoside ring. researchgate.net Another method utilizes benzyltriethyl ammonium (B1175870) tetra thiomolybdate as an efficient sulfur transfer reagent for the synthesis of deoxythiosugars from aldonolactones. encyclopedia.pub The synthesis of 2-acetamido-2-deoxy-5-thio-D-glucopyranose was achieved from a glucofuranoside precursor by converting it into a derivative with a mesylate leaving group at C-5, which was then displaced by a sulfur nucleophile to form the thiopyranose ring. researchgate.net Additionally, intramolecular thiol-ene and thiol-yne cyclization reactions have been reported as a means to prepare thiosugars with control over regioselectivity. encyclopedia.pub
| Starting Material | Key Intermediate | Sulfur Incorporation Reagent/Method | Product | Reference |
| D-Xylose or D-Arabinose derivative | γ-Thiiranyl diethylacetal | Acid-promoted cyclization of thiirane | 5-Thiopyranoside | researchgate.net |
| Aldonolactones | N/A | Benzyltriethyl ammonium tetra thiomolybdate | Deoxythiosugars | encyclopedia.pub |
| Methyl 2-acetamido-2-deoxy-β-D-glucofuranoside derivative | 5-O-mesyl derivative | Thioacetate displacement followed by intramolecular cyclization | 2-Acetamido-2-deoxy-5-thio-D-glucopyranose | researchgate.net |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach offers an attractive alternative to purely chemical methods for preparing complex molecules like this compound, often reducing the need for extensive protecting group manipulations. researchgate.net
Enzymes can catalyze specific transformations on thiosugar substrates or their precursors with remarkable stereo- and regioselectivity. A powerful example is the use of glucose isomerase for the enzymatic isomerization of a thioketose to a thioaldose. In the synthesis of 5-thio-D-xylopyranose, 5-thio-D-xylulofuranose was converted to the target compound using glucose isomerase. researchgate.net
The thioketose precursor itself was synthesized using another enzymatic reaction, highlighting a multi-enzyme approach. Transketolase or fructose-1,6-bisphosphate aldolase (B8822740) was used to catalyze the stereospecific formation of a C-C bond, demonstrating the power of biocatalysis in constructing the basic thiosugar framework. researchgate.net Furthermore, glycosyltransferases have been shown to utilize nucleotide-activated 5-thiosugars, such as GDP-5-thio-D-mannose and GDP-5-thio-L-fucose, as donor substrates to synthesize oligosaccharides containing a sulfur-in-the-ring moiety. acs.org This opens the door to producing a variety of oligosaccharide analogues with hydrolase-resistant properties. acs.org
The application of biocatalysts, including isolated enzymes and whole-cell systems, is a growing area in carbohydrate chemistry. nih.gov Biocatalytic methods offer sustainable and efficient routes to valuable chemicals from renewable resources like glucose. nih.gov In the context of thiosugars, biocatalysts provide solutions for challenging chemical steps, particularly those involving stereocontrol. researchgate.net
The use of enzymes like aldolases and isomerases in the synthesis of 5-thio-D-xylopyranose showcases a powerful chemoenzymatic strategy that proceeds under mild conditions and without the need for protecting groups. researchgate.net While the natural biosynthesis of 5-thioglucose is not fully elucidated, studies on the formation of other thiosugars, such as the 2-thioglucose moiety in the antibiotic BE-7585A, provide insights into the enzymatic machinery for sulfur incorporation in nature. nih.govnih.gov Enzymes like the putative 2-thioglucose synthase BexX, which shows similarity to thiazole (B1198619) synthase ThiG, are expected to perform key sulfur incorporation reactions. nih.gov Understanding these natural pathways can inspire the development of novel biocatalysts for the synthesis of this compound and other thiosugars.
Synthesis of Oligomeric and Glycoconjugate Analogs
The synthesis of oligomers and conjugates containing 5-thio-β-D-glucopyranose leverages both its role as a glycosyl donor and an acceptor. The presence of the ring sulfur atom influences the stereochemical outcome of glycosylation reactions, often favoring the formation of α-glycosidic linkages due to the anomeric effect of the thiane ring.
The synthesis of disaccharides incorporating 5-thio-D-glucopyranose has been achieved through various glycosylation strategies, yielding analogs of naturally occurring sugars with modified properties. A notable example is the stereoselective synthesis of (+)-5-thiosucrose, a sulfur analog of sucrose. In this synthesis, a protected 5-thio-D-glucose derivative serves as the glycosyl acceptor. The key step involves the glycosidation with a D-psicofuranosyl donor to form a β-D-psicofuranosyl 5-thio-α-D-glucopyranoside intermediate. Subsequent stereochemical inversion at the C-3 position of the furanose ring yields the final 5-thiosucrose product. A similar strategy using a D-fructofuranosyl donor leads to the formation of (+)-5-thioisosucrose. In these reactions, the stereochemistry of the two anomeric centers is precisely controlled in a single glycosylation step.
Another important class of disaccharide analogs are sulfur-substituted gentiobiosides. These can be prepared using a benzoyl-protected 5-thioglucopyranosyl trichloroacetimidate (B1259523) as the glycosyl donor. When reacted with a C6-OH glucopyranosyl acceptor in the presence of a BF3OEt2 promoter, this donor undergoes β-selective glycosylation to form the desired (1→6) linked thiodisaccharide. The choice of protecting groups on the 5-thioglucopyranosyl donor is crucial in directing the stereoselectivity of the glycosylation, with ethereal protective groups at the 2-O-position typically leading to α-glycosides.
| Disaccharide Analog | Monosaccharide Components | Glycosidic Linkage | Key Synthetic Strategy |
|---|---|---|---|
| (+)-5-Thiosucrose | D-Fructofuranose and 5-Thio-D-glucopyranose | β(2↔1)α | Glycosidation of a 5-thio-D-glucose acceptor with a D-psicofuranosyl donor, followed by stereo-inversion. |
| (+)-5-Thioisosucrose | D-Fructofuranose and 5-Thio-D-glucopyranose | α(2↔1)α | Glycosidation of a 5-thio-D-glucose acceptor with a D-fructofuranosyl donor. |
| Sulfur-substituted Gentiobioside | 5-Thio-D-glucopyranose and D-glucopyranose | β(1→6) | Glycosylation with a benzoyl-protected 5-thioglucopyranosyl trichloroacetimidate donor. scispace.com |
To create potent mimetics of natural polysaccharides like β-(1→3)-glucans, synthetic strategies have been developed to replace both the endocyclic oxygen and the glycosidic oxygen with sulfur atoms. This results in oligomeric 1,5-dithio-D-glucopyranose derivatives, which exhibit enhanced stability and altered biological activities. nih.gov
The synthesis of these β-(1→3)-glucan mimetics involves a stepwise approach. nih.gov A key building block is pentaacetyl 1,5-dithia-β-D-glucopyranose, which can be prepared from pentaacetyl 5-thia-D-glucopyranose via treatment with hydrogen bromide followed by potassium thioacetate. nih.gov This building block serves as a precursor for both the glycosyl donor and acceptor units. For chain elongation, a 1-S-acetyl-5-thio-β-D-glucopyranose derivative is coupled with a 5-thio-D-glucopyranose-based triflate acceptor in the presence of diethylamine. nih.gov This coupling reaction forms the 1,3-thioether linkage. By repeating this sequence of deprotection and coupling, di-, tri-, and tetrasaccharide analogs have been successfully prepared. nih.govacs.org These oligomers of 1,5-dithio-D-glucopyranose have been shown to bind to immune receptors like Dectin-1 and Complement Receptor 3 (CR3). nih.gov
In addition to fully thio-substituted backbones, polysaccharide mimetics where only the ring oxygen is replaced have also been synthesized. For instance, analogs of isomaltotetraoside and maltotetraoside have been constructed from 5-thioglucopyranose units. scispace.com The synthesis of these α-linked oligosaccharides is achieved using 5-thioglucopyranosyl trichloroacetimidate donors that have ethereal protective groups at the 2-O-position, which stereoselectively yield α-glycosides upon activation with a silyl (B83357) triflate catalyst. scispace.com
| Polysaccharide Mimetic | Repeating Unit | Linkage Type | Target Natural Polysaccharide |
|---|---|---|---|
| 1,5-Dithia-laminaribiose/triose/tetraose | 1,5-Dithio-D-glucopyranose | β-S-(1→3) | β-(1→3)-Glucan nih.gov |
| Sulfur-substituted Isomaltotetraoside | 5-Thio-D-glucopyranose | α-(1→6) | Isomaltotetraose scispace.com |
| Sulfur-substituted Maltotetraoside | 5-Thio-D-glucopyranose | α-(1→4) | Maltotetraose scispace.com |
The conjugation of 5-thio-β-D-glucopyranose to non-carbohydrate scaffolds, such as heteroaromatic systems and other biological macromolecules, generates novel molecular probes and potential therapeutics. A key class of such conjugates are 5-thio-D-glucopyranose nucleosides, where the thiopyranose ring is attached to a nucleobase. The synthesis of these analogs represents a conjugation to a biologically relevant heteroaryl scaffold.
While detailed synthetic procedures for a wide range of heteroaryl thioglycosides of 5-thio-D-glucopyranose are not broadly documented in readily available literature, the synthesis of aryl thioglycosides provides a foundational methodology. These are typically prepared through the reaction of a per-acetylated sugar with a thiophenol, mediated by a Lewis acid like boron trifluoride etherate. This approach can be adapted for heteroaromatic thiols.
Furthermore, 5-thio-D-glucopyranose can be incorporated into larger biomolecular structures, such as peptides or polymers, to create complex glycoconjugates. General methods for creating such conjugates often involve "click chemistry," such as copper-catalyzed alkyne-azide cycloaddition (CuAAC) or thiol-ene coupling. These methods rely on the introduction of appropriate functional groups (e.g., an azide (B81097) or alkyne) onto the 5-thioglucose unit and a complementary functional group on the biological scaffold. The subsequent coupling reaction is typically high-yielding and tolerant of a wide range of functional groups, making it a powerful tool for creating sophisticated glycoconjugates for various applications in glycoscience.
| Conjugate Type | Scaffold | Potential Synthetic Approach | Significance |
|---|---|---|---|
| 5-Thio-D-glucopyranose Nucleoside | Heteroaryl (Nucleobase) | Coupling of a 5-thioglucosyl donor with a nucleobase. | Creates nucleoside analogs with modified sugar moieties for antiviral or anticancer research. |
| Heteroaryl Thioglycoside | Heteroaromatic ring | Reaction of a 5-thioglucosyl donor with a heteroaromatic thiol. | Generates probes for studying carbohydrate-binding proteins. |
| Glycopeptide | Peptide | Click chemistry (e.g., CuAAC, thiol-ene coupling) between functionalized sugar and peptide. | Mimics natural glycoproteins; used in immunology and drug delivery. |
Biochemical Mechanism Elucidation Through 5 Thio Beta D Glucopyranose Probes
Enzymatic Substrate Recognition and Catalytic Mechanisms
The unique properties of 5-Thio-beta-D-glucopyranose make it an effective probe for studying various enzymes that interact with glucose. Its ability to act as a substrate analog or inhibitor helps in deciphering the mechanisms of several key enzymatic processes.
Investigation of Glycosidase Reaction Pathways
Derivatives of 5-thio-D-glucopyranose have been synthesized to explore their effects on glycosidases. Specifically, a series of 5-thio-D-glucopyranosylarylamines have been evaluated as inhibitors of maltose (B56501) hydrolysis by glucoamylase G2. Nuclear Overhauser Effect (NOE) NMR experiments have demonstrated that only the alpha isomer of these compounds binds to the enzyme. These derivatives act as competitive inhibitors, and their varying inhibitory potencies, reflected by their Ki values, provide insights into the ligand-enzyme interactions within the catalytic site. For instance, compounds such as p-nitro-N-phenyl-5-thio-D-glucopyranosylamine have shown significant competitive inhibition against glucoamylase and α-glucosidase from brewer's yeast nih.gov.
Exploration of Hexokinase Activity and Specificity
5-Thio-D-glucose is recognized as a potent, competitive inhibitor of hexokinase nih.gov. This thiosugar is utilized to control or reduce the rate of glycolysis in research settings . Studies on the interaction between 5-thio-D-glucose and hexokinase help to delineate the specificity of the hexose (B10828440) and hexose 6-phosphate binding sites on the enzyme plos.org. The inhibitory action of 5-thio-D-glucose on hexokinase is a key aspect of its biological effects, contributing to its ability to interfere with glucose metabolism nih.gov.
Modulation of Glucoamylase Hydrolysis
As mentioned, derivatives of 5-thio-D-glucopyranose serve as effective competitive inhibitors of glucoamylase. The inhibitory constants (Ki) for various 5-thio-D-glucopyranosylarylamines against glucoamylase G2 (GA) have been determined, showcasing a range of potencies. Molecular modeling of these inhibitors within the enzyme's catalytic site helps to understand the complementary interactions that dictate their inhibitory strength. For example, methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside was found to be a potent competitive inhibitor of the wild-type glucoamylase nih.gov.
| Compound | Ki (mM) |
|---|---|
| p-methoxy-N-phenyl-5-thio-D-glucopyranosylamine | 0.47 |
| N-phenyl-5-thio-D-glucopyranosylamine | 0.78 |
| p-nitro-N-phenyl-5-thio-D-glucopyranosylamine | 0.27 |
| p-trifluoromethyl-N-phenyl-5-thio-D-glucopyranosylamine | 0.87 |
| Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside (wild-type GA) | 0.004 |
| Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside (mutant Trp120-->Phe GA) | 0.12 |
Glucose Transport System Interactions
5-Thio-D-glucopyranose significantly affects both active and facilitated-diffusion transport processes for D-glucose, making it a valuable instrument for studying these systems.
Competitive Inhibition of Cellular D-Glucose Transport Mechanisms
5-Thio-D-glucose has been shown to be a competitive inhibitor of cellular D-glucose transport . It interferes with both active and facilitated-diffusion transport mechanisms nih.gov. In rabbit kidney-cortex slices, 5-thio-D-glucose is readily transported and exhibits saturation kinetics with a Km value of 2.4 mM nih.gov. Its uptake is sensitive to phlorizin, dependent on sodium ions, and requires energy nih.gov.
Furthermore, it competitively inhibits the transport of other sugars. For example, it inhibits the transport of D-galactose and methyl alpha-D-glucopyranoside with Ki values of 4.8 mM and 9.7 mM, respectively nih.govnih.gov. In rat diaphragm muscle, it is taken up by the facilitated-diffusion transport system and inhibits the transport of D-xylose nih.govnih.gov. The ability of 5-thio-D-glucose to interfere with cellular transport processes that utilize D-glucose is a significant factor in its biological activity nih.gov. Studies using thioglycosides, including derivatives of this compound, have demonstrated competitive inhibition of human sodium-glucose cotransporters SGLT1 and SGLT2, which are crucial for glucose reabsorption in the kidney wikipedia.org.
| Parameter | Value | System/Substrate | Tissue |
|---|---|---|---|
| Km (uptake of 5-thio-D-glucose) | 2.4 mM | Active Transport | Rabbit Kidney Cortex |
| Ki (inhibition by 5-thio-D-glucose) | 4.8 mM | D-Galactose Transport | Rabbit Kidney Cortex |
| Ki (inhibition by 5-thio-D-glucose) | 9.7 mM | Methyl alpha-D-glucopyranoside Transport | Rabbit Kidney Cortex |
Studies on Phosphoenolpyruvate (B93156):Sugar Phosphotransferase System Activity
Information regarding the direct interaction and modulation of the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS) by this compound is not available in the reviewed scientific literature. The PTS is a distinct bacterial sugar uptake system that couples transport with phosphorylation, utilizing phosphoenolpyruvate as the energy source. While it is a primary mechanism for glucose transport in many bacteria, specific studies detailing the effects of this compound on this system's activity have not been identified.
Mechanistic Insights into Sodium-Dependent Glucose Transporter (SGLT2) Inhibition
This compound provides critical insights into the mechanism of sodium-dependent glucose transporters, particularly SGLT2. Studies have demonstrated that this glucose analog is actively transported into cells via a process that is both sodium-dependent and sensitive to phlorizin, a known inhibitor of SGLT transporters. nih.gov This indicates that this compound is a substrate for SGLT proteins.
Further research has elucidated its role as a competitive inhibitor of glucose transport. In rabbit kidney-cortex slices, the uptake of 5-thio-D-glucose exhibits saturation kinetics, a hallmark of carrier-mediated transport. nih.gov It competitively inhibits the transport of other sugars, such as D-galactose and methyl alpha-D-glucopyranoside, by binding to the same transporter protein. nih.gov This competitive inhibition is a key mechanism for SGLT2 inhibitors, which block renal glucose reabsorption by competing with glucose for binding to the transporter. nih.govdntb.gov.ua The interaction of this compound with SGLT highlights that the ring heteroatom is not a critical determinant for binding to the transporter, and its substitution does not cause a significant alteration in the sugar's conformation. nih.gov
Table 1: Kinetic Parameters of 5-Thio-D-glucose Transport and Inhibition
| Parameter | Value | Substrate/Tissue |
| Km | 2.4 mM | 5-Thio-D-glucose in rabbit kidney-cortex |
| Vmax | 70 µmol/h per g of cell water | 5-Thio-D-glucose in rabbit kidney-cortex |
| Ki | 4.8 mM | Competitive inhibition of D-galactose transport |
| Ki | 9.7 mM | Competitive inhibition of methyl alpha-D-glucopyranoside transport |
Metabolic Pathway Perturbation and Analysis
As an antimetabolic glucose analog, this compound is a powerful tool for studying the perturbation of central carbon metabolism.
Glycolytic Flux Alteration and Rate-Limiting Enzyme Identification
Studies in the mouse small intestine have shown that 5-Thio-D-glucose inhibits aerobic glycolysis, leading to a decrease in lactate (B86563) production from exogenous D-glucose. nih.gov This inhibition of glucose utilization within the cell can lead to an increase in the net transmural transport of D-glucose, as less is being consumed intracellularly. semanticscholar.org The inhibition of hexokinase by 5-Thio-D-glucose demonstrates its utility in studying the regulation of glycolytic flux and identifying the roles of key enzymes in this pathway.
Influence on Oxidative Phosphorylation Processes
The influence of this compound on oxidative phosphorylation is primarily indirect, resulting from its inhibition of glycolysis. By blocking hexokinase, the compound reduces the flow of glucose-derived pyruvate (B1213749) into the mitochondria. Pyruvate is a key substrate for the generation of acetyl-CoA, which fuels the Tricarboxylic Acid (TCA) cycle and, subsequently, oxidative phosphorylation.
Research on the effects of hexokinase-2 (HK2) depletion, the enzyme targeted by 5-thio-D-glucose, has shown that a decrease in glycolysis can be coupled to an elevation in oxidative phosphorylation. harvard.edunih.gov This suggests a metabolic reprogramming where cells compensate for reduced glycolytic ATP production by increasing their reliance on oxidative phosphorylation, potentially utilizing alternative fuel sources to feed the TCA cycle. nih.gov Therefore, 5-thio-D-glucose can be used as a probe to explore the intricate balance and flexibility between glycolysis and mitochondrial respiration.
Interplay with Tricarboxylic Acid Cycle (TCA) and Pentose Phosphate Pathway (PPP)
This compound significantly perturbs the Pentose Phosphate Pathway (PPP), a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. mdpi.comresearchgate.net Research has demonstrated a time- and dose-dependent inhibition of the hexosemonophosphate shunt (another term for the PPP) by 5-thio-D-glucose in vitro. nih.gov In studies using everted rings of mouse intestine, 11.0 mM of 5-thio-D-glucose inhibited the PPP by approximately 60% relative to the control. nih.gov
The interplay with the TCA cycle is linked to the inhibition of glycolysis. By reducing the production of pyruvate, the primary glycolytic precursor for acetyl-CoA, 5-thio-D-glucose can limit the entry of carbohydrate-derived carbons into the TCA cycle. However, studies involving the silencing of hexokinase-2 have indicated that TCA cycle fluxes can be maintained even when glycolysis is inhibited. harvard.edunih.govelsevierpure.com This suggests that cells can utilize alternative substrates, such as amino acids, to produce TCA cycle intermediates and maintain mitochondrial function, a process known as anaplerosis.
Receptor-Ligand Binding Studies
The structural similarity of this compound to glucose makes it a candidate for studying interactions with carbohydrate-binding proteins, such as immune receptors.
Interaction with Carbohydrate-Binding Domains of Immune Receptors (e.g., CR3, Dectin-1)
While direct binding studies of this compound to immune receptors are limited, the known specificity of receptors like Complement Receptor 3 (CR3) and Dectin-1 provides a basis for potential interactions. Both CR3 and Dectin-1 are pattern recognition receptors that play a role in the innate immune response to fungal pathogens by recognizing β-glucans, which are polymers of glucose. dntb.gov.uaelsevierpure.com
Dectin-1 is a C-type lectin receptor that specifically binds β-1,3 and β-1,6 linked glucans. dntb.gov.ua The binding affinity of Dectin-1 is influenced by the primary structure, chain length, and side-chain branching of the glucan polymer. researchgate.net
CR3 is a β2 integrin that possesses a distinct lectin-like domain capable of binding β-glucan. nih.gov The sugar specificity of the CR3 lectin site has been analyzed, and its binding to β-glucans can be inhibited by monosaccharides such as N-acetyl-D-glucosamine and methyl-glucoside. semanticscholar.org This suggests that glucose analogs could potentially interact with this site. Given that this compound is a close analog of β-D-glucose, it is a plausible, though not yet demonstrated, ligand for the carbohydrate-binding domains of these immune receptors. Further research, such as competitive binding assays, would be necessary to confirm and characterize such an interaction.
Phagocytosis and Pinocytosis Modulation at the Molecular Level
5-Thio-β-D-glucopyranose, a synthetic analog of D-glucose where the oxygen atom in the pyranose ring is replaced by sulfur, serves as a critical probe for investigating cellular processes dependent on glucose uptake and metabolism. nih.govcore.ac.uk While not directly interacting with the molecular machinery of phagocytosis and pinocytosis, its ability to competitively inhibit glucose transport provides a powerful tool to elucidate the metabolic requirements of these essential cellular functions. scbt.comsigmaaldrich.com Phagocytosis and pinocytosis—the processes of engulfing solid particles and extracellular fluid, respectively—are highly energy-dependent, requiring significant input of adenosine (B11128) triphosphate (ATP) to drive the necessary cytoskeletal rearrangements. wikipedia.org By modulating the cell's primary energy source, glycolysis, 5-Thio-β-D-glucopyranose indirectly regulates these uptake mechanisms, offering insights into their molecular bioenergetics.
The function of professional phagocytes, such as macrophages, is intrinsically linked to their metabolic state. Pro-inflammatory M1 macrophages, which are highly phagocytic, exhibit a metabolic shift towards glycolysis to meet the rapid energy demands of engulfing pathogens and cellular debris. frontiersin.org Inhibition of glycolysis has been shown to impair these key inflammatory functions, including phagocytosis. frontiersin.org 5-Thio-β-D-glucopyranose acts as a potent inhibitor of glucose uptake and subsequent glycolysis, thereby limiting the ATP supply necessary for the actin polymerization and membrane remodeling that drive the formation of phagosomes and pinosomes. sigmaaldrich.comfrontiersin.orgnih.gov
Research utilizing glucose analogs like 5-Thio-β-D-glucopyranose helps to establish the direct relationship between glucose metabolism and the functional capacity of immune cells. Studies have demonstrated that limiting glucose availability can alter macrophage activity and cytokine secretion, underscoring the metabolic control of these immune processes. jci.orgfrontiersin.org By creating a state of controlled glucose deprivation, 5-Thio-β-D-glucopyranose probes allow researchers to quantify the dependence of phagocytic and pinocytic rates on glycolytic flux. This approach is fundamental to understanding how metabolic dysregulation, as seen in conditions like hyperglycemia, can impair immune cell function and contribute to disease pathology. frontiersin.orgnih.gov
The table below summarizes research findings on the impact of inhibiting glucose metabolism, a primary effect of 5-Thio-β-D-glucopyranose, on key cellular functions related to phagocytosis in macrophages.
| Cellular Process | Key Metabolic Pathway | Effect of Inhibition (via Glucose Analogs/Deprivation) | Molecular Consequence | Reference |
|---|---|---|---|---|
| Phagocytosis | Aerobic Glycolysis | Decreased rate of particle engulfment | Reduced ATP for actin polymerization and pseudopod extension | frontiersin.org |
| Pro-inflammatory (M1) Macrophage Activation | Glycolysis | Suppression of M1 phenotype | Reduced expression of inflammatory mediators | frontiersin.org |
| Cytokine Secretion (e.g., IL-1β, IL-6) | Glycolysis | Altered secretion profile | Disruption of inflammatory signaling pathways | jci.orgfrontiersin.org |
| Reactive Oxygen Species (ROS) Production | Glycolysis / Pentose Phosphate Pathway | Diminished ROS burst | Impaired microbial killing capacity within the phagolysosome | frontiersin.org |
Structural and Conformational Characterization
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise structure of thiosugars. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable data on the connectivity, stereochemistry, and molecular weight of these compounds.
NMR spectroscopy is a powerful tool for the complete structural assignment of complex biomolecules like 5-Thio-beta-D-glucopyranose and its derivatives. iosrjournals.org One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the detailed structure.
In the ¹H NMR spectrum of a 5-thio-β-D-glucopyranoside derivative, such as 5-(β-D-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, the anomeric proton (H-1') signal appears as a doublet with a large coupling constant, which is characteristic of a trans-diaxial relationship with H-2' and confirms the β-configuration. For this specific derivative, the anomeric proton signal was observed as a doublet at δ 4.72 with a coupling constant (J₁,₂') of 10.8 Hz, strongly indicating a β-D-configuration. iucr.orgnih.gov
The ¹³C NMR spectrum provides information on the carbon framework. For the same derivative, the anomeric carbon (C-1') signal was identified at δ 86.89. iucr.orgnih.gov The other carbon signals were assigned as follows: C-6' at δ 61.34, C-4' at δ 70.00, C-2' at δ 73.07, and C-3' and C-5' at δ 78.32 and 81.42, respectively. iucr.orgnih.gov
Interactive Data Table: NMR Spectroscopic Data for a this compound Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | J-coupling (Hz) |
|---|---|---|---|
| H-1' | 4.72 (d) | 86.89 | J₁,₂' = 10.8 |
| C-2' | - | 73.07 | - |
| C-3' | - | 78.32 | - |
| C-4' | - | 70.00 | - |
| C-5' | - | 81.42 | - |
Two-dimensional NMR techniques are essential for unambiguous assignments. iosrjournals.org
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the sugar ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached proton's chemical shift. sdsu.educolumbia.edu HMQC (Heteronuclear Multiple Quantum Coherence) provides similar information.
These advanced NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals in the this compound moiety, confirming its structural integrity and stereochemistry. iosrjournals.org
Mass spectrometry (MS) is a vital analytical technique for the characterization of thiosugars, providing precise information on molecular weight and structure. sfrbm.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly powerful for analyzing thioglycosides in complex mixtures. creative-proteomics.com
ESI-MS is used to ionize thiosugars gently, producing gas-phase ions that reveal the molecular weight of the compound. creative-proteomics.com High-resolution mass spectrometry can provide the exact molecular formula. Tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected parent ion, yields structural information about the molecule. The fragmentation patterns of thiosugars can be compared to those of known compounds or analyzed to determine the sequence and linkage of sugar units in more complex thioglycosides. youtube.com The application of HPLC coupled with electrospray tandem mass spectrometry has been successfully used for the identification of novel thio-arsenosugars in biological extracts, demonstrating the technique's efficacy in characterizing complex thiosugars. nih.gov
X-ray Crystallographic Analysis of this compound Derivatives
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state. Analysis of derivatives of this compound offers critical insights into the conformation of the thiane (B73995) ring and the nature of intermolecular forces that govern crystal packing.
The crystal structure of 5-(β-D-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, a derivative containing the this compound moiety, has been determined, providing unambiguous structural confirmation. iucr.orgnih.gov The analysis confirmed the β (equatorial) position of the substituent at the anomeric carbon of the glucose ring. iucr.orgnih.gov This was substantiated by the torsion angle C15–O1–C11–S2 of 177.11 (10)°. iucr.orgnih.gov The absolute configuration was confirmed to be consistent with the presence of D-glucose. iucr.orgnih.gov Bond lengths at the linking sulfur atom were found to be significantly different, reflecting the different hybridization of the attached carbon atoms. iucr.orgnih.gov
Interactive Data Table: Selected Bond Lengths from X-ray Crystallography Data
| Bond | Length (Å) |
|---|---|
| C2–S2 | 1.7473 (17) |
The crystal packing of the this compound derivative is dominated by a complex network of hydrogen bonds. iucr.orgnih.gov The structure features five hydrogen-bond donors and five acceptors. iucr.orgnih.gov This intricate pattern of interactions can be resolved into two main motifs:
A one-dimensional ribbon structure formed exclusively by hydrogen bonds between the sugar residues, running parallel to the b-axis of the crystal. nih.gov
A two-dimensional layer structure parallel to the ab-plane, which is based on N—H⋯O and O—H⋯N hydrogen bonds. iucr.orgnih.gov
Conformational Dynamics of the Thiane Ring
The replacement of the ring oxygen with a larger, less electronegative, and more polarizable sulfur atom significantly alters the conformational landscape of the pyranose ring. nih.gov The thiane ring in 5-thio-D-glucopyranose exhibits distinct geometric, conformational, and flexibility characteristics compared to the oxane ring of D-glucose. nih.gov
These differences influence the reactivity and selectivity of thiosugars in chemical reactions. For instance, 5-thioglycopyranosyl donors show different reactivity and selectivity in glycosylation reactions compared to their O-glycosyl counterparts. researchgate.net The thiane ring has been observed to exert a strong anomeric effect, which can direct the stereochemical outcome of glycosylation reactions. rsc.org Furthermore, the electronic properties of the thiane ring, influenced by the surrounding electron-withdrawing C-O bonds, can discourage the formation of reactive intermediates like thiocarbenium ions, a key difference from their oxocarbenium ion counterparts in standard glucose chemistry. researchgate.net These unique conformational and electronic properties are central to the distinct biological and chemical profiles of this compound.
Impact of Sulfur on Ring Flexibility and Preferred Conformations
Like its oxygen-containing counterpart, D-glucopyranose, the thiopyranose ring of 5-Thio-β-D-glucopyranose predominantly adopts a chair conformation. scispace.com Computational and experimental studies have confirmed that the preferred conformation for both α and β anomers of 5-thio-D-glucopyranose is the 4C1 chair form. tandfonline.com This conformation places the bulky hydroxymethyl group in a stable equatorial position.
| Parameter | Observation for 5-Thio-D-glucopyranose | Comparison to D-Glucopyranose |
|---|---|---|
| Preferred Ring Conformation | 4C1 Chair | Same |
| Ring Geometry | Slightly more puckered | Less puckered |
Analysis of Anomeric Effects in 5-Thioglucopyranose Systems
The anomeric effect is a stereoelectronic phenomenon in cyclic saccharides that describes the tendency of an electronegative substituent at the anomeric carbon (C-1) to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.orgscripps.edu This effect is a critical determinant of conformational stability and is prominently observed in 5-thioglucopyranose systems. The effect is generally explained by a stabilizing hyperconjugation interaction between a lone pair of electrons on the ring heteroatom and the antibonding (σ*) orbital of the anomeric substituent's bond, an interaction that is maximized in the axial configuration. dypvp.edu.in An alternative explanation involves the minimization of dipole-dipole repulsion between the lone pairs of the ring heteroatom and the exocyclic substituent, which is better achieved in the axial conformation. youtube.com
In the case of 5-thio-D-glucopyranose, the presence of sulfur in the ring leads to a pronounced anomeric effect. rsc.org This is powerfully demonstrated by the equilibrium distribution of its anomers in solution. While D-glucose in an aqueous solution exists predominantly as the β-anomer (equatorial -OH, ~64%), 5-thio-D-glucose shows a stark reversal, with the α-anomer (axial -OH) being the major form, composing approximately 85% of the equilibrium mixture. youtube.com This strong preference for the α-anomer highlights the significant stabilizing influence of the anomeric effect in the thiosugar ring.
| Compound | Predominant Anomer at Equilibrium | Approximate Percentage |
|---|---|---|
| D-Glucopyranose | β-anomer (Equatorial -OH) | ~64% |
| 5-Thio-D-glucopyranose | α-anomer (Axial -OH) | ~85% |
Tautomeric Equilibria and Ring Interconversion Dynamics
Carbohydrates in solution exist as an equilibrium mixture of different isomeric forms, or tautomers. For 5-thio-D-glucopyranose, this includes not only the interconversion between α and β anomers but also the potential for ring-size variation.
Pyranose to Furanose Ring Contraction and Expansion Studies
In solution, cyclic sugars can undergo ring-chain tautomerism, a process where the ring opens to form the transient acyclic aldehyde, which can then re-cyclize. nih.govuomustansiriyah.edu.iq This mechanism allows for the interconversion between the six-membered (pyranose) and five-membered (furanose) ring structures. researchgate.netnist.gov
Environmental Factors Influencing Tautomeric Forms
The dynamic equilibrium between the different tautomers of 5-thio-D-glucopyranose is sensitive to a variety of environmental conditions. nih.gov These factors can shift the equilibrium, favoring one form over another.
Solvent Polarity : The magnitude of the anomeric effect is influenced by the polarity of the solvent. In polar solvents, the more polar β-anomer (with an equatorial substituent) can be preferentially solvated and stabilized, which can decrease the anomeric effect and shift the equilibrium slightly away from the α-anomer. dypvp.edu.in
pH and Catalysis : The interconversion between tautomers proceeds via the open-chain aldehyde form, and this process is subject to both acid and base catalysis. nist.gov Changes in pH can therefore alter the rate at which equilibrium is achieved.
Redox Conditions : For thiosugars specifically, the redox environment is a crucial factor. The thiol group can be susceptible to oxidation, leading to the formation of disulfide-linked dimers. Studies on related thiosugars have utilized reducing agents like dithiothreitol (B142953) (DTT) to prevent this dimerization and allow for the direct observation of the monomeric pyranose-furanose equilibrium. worktribe.com This indicates that the tautomeric balance of 5-thio-D-glucopyranose in a biological or chemical system is linked to the ambient redox state.
| Environmental Factor | Influence on Tautomeric Equilibrium |
|---|---|
| Solvent Polarity | Polar solvents can slightly decrease the anomeric effect, potentially increasing the relative population of the β-anomer. |
| pH | Acidic or basic conditions catalyze the rate of interconversion between anomers and ring forms. |
| Redox Potential | Oxidizing conditions may lead to disulfide dimer formation, while reducing agents maintain the free thiol necessary for pyranose-furanose equilibrium. |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanics (QM) offers a fundamental description of the electronic structure of molecules, which dictates their geometry, stability, and chemical reactivity. Density Functional Theory (DFT) is a widely used QM method that balances computational cost with accuracy, making it suitable for carbohydrate systems.
The substitution of the endocyclic oxygen atom in β-D-glucopyranose with a sulfur atom to form 5-Thio-beta-D-glucopyranose induces significant changes in its electronic properties. Sulfur is in the same group as oxygen in the periodic table, but it has a lower electronegativity and is more polarizable due to its larger atomic size and more diffuse valence orbitals. nih.gov These intrinsic differences have a profound impact on the molecule's structure and reactivity.
DFT calculations can be used to optimize the geometry of this compound and to analyze its molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) and electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. The larger, more polarizable sulfur atom in the thiopyranose ring influences the charge distribution, affecting bond lengths, bond angles, and the anomeric effect. nih.gov The anomeric effect, a stereoelectronic phenomenon that stabilizes the axial position for an electronegative substituent at the anomeric carbon, is known to be weaker in thiosugars compared to their oxygen analogues. researchgate.net QM methods can precisely quantify the energetic contributions of the hyperconjugative interactions (e.g., n→σ* orbital overlaps) responsible for this effect. nih.gov
Theoretical studies using DFT can also predict various reactivity descriptors. These calculations provide excellent vibrational frequencies and other spectroscopic properties for organic compounds, which can be correlated with experimental data. figshare.com The unique characteristics of sulfur, such as its ability to be oxidized to sulfoxides and sulfones, can be modeled to understand the redox chemistry of this compound. mdpi.com
| Property | Oxygen (O) | Sulfur (S) | Implication for this compound |
|---|---|---|---|
| Electronegativity (Pauling Scale) | 3.44 | 2.58 | Altered bond polarity and charge distribution in the thiopyranose ring. |
| Covalent Radius (pm) | ~66 | ~105 | Longer C-S and S-C1 bonds, leading to different ring geometry and flexibility. |
| Polarizability (ų) | 0.802 | 2.90 | Increased reactivity and potential for stronger non-covalent interactions (e.g., van der Waals). nih.gov |
Molecular Dynamics Simulations of this compound and its Biological Complexes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. This technique is particularly valuable for understanding how this compound behaves in a biological environment, such as in aqueous solution or when bound to a protein.
A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule(s) in a simulation box often filled with explicit solvent (e.g., water), and integrating the equations of motion for a set duration, which can range from nanoseconds to microseconds. frontiersin.org
When simulating this compound in complex with a biological target, such as an enzyme (e.g., a glycosidase) or a transporter protein, MD can reveal the stability of the complex and the key interactions that mediate binding. For example, MD simulations were used to compare the binding of sugars and thiosugars to the human sodium-glucose co-transporter 2 (hSGLT2). nih.gov These simulations revealed that thiosugars exhibit stronger binding affinities than their sugar counterparts. The study suggested that the dissociation of thiosugars from the transporter is slower, a finding attributed to different binding modes and slower dissociation of a key sodium ion from the protein-thiosugar complex. nih.gov
The analysis of MD trajectories provides several important metrics:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from a reference structure over time. A stable, low RMSD value indicates that the complex is not undergoing major structural changes and has reached equilibrium. frontiersin.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms and highlights regions of flexibility or rigidity within the structure. frontiersin.org
Binding Free Energy Calculation: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from the MD trajectory to estimate the binding free energy of the ligand to the protein. This provides a quantitative measure of binding affinity.
| Parameter/Output | Description | Example Application |
|---|---|---|
| Force Field | Set of equations and parameters (e.g., AMBER, CHARMM, GROMOS) to describe the energy of the system. | GLYCAM force fields are often used for carbohydrates. |
| Solvent Model | Explicit representation of water molecules (e.g., TIP3P, SPC/E) to mimic physiological conditions. | Solvating the protein-ligand complex in a periodic water box. |
| Simulation Time | Duration of the simulation, typically 100 ns or longer for complex systems. frontiersin.org | Assessing the long-term stability of the this compound binding pose. |
| Analysis Metrics | RMSD, RMSF, hydrogen bond analysis, binding free energy (MM/PBSA). | Quantifying binding stability and identifying key amino acid residues involved in the interaction. |
Prediction of Glycosidic Bond Formation Selectivity
The synthesis of glycosides, including thioglycosides, is a cornerstone of carbohydrate chemistry. A major challenge in this process is controlling the stereoselectivity at the anomeric center to favor the formation of either the α- or β-glycosidic bond. The outcome of a glycosylation reaction is sensitive to numerous factors, including the structure of the glycosyl donor and acceptor, the promoter or catalyst used, the solvent, and the temperature. frontiersin.org
Computational chemistry is increasingly being used to predict the stereochemical outcome of these complex reactions. A powerful modern approach combines quantum mechanical calculations with machine learning (ML). rsc.org In this methodology, a large dataset of known glycosylation reactions is compiled. For each reaction, the steric and electronic properties of all participants (donor, acceptor, catalyst, solvent) are quantified using QM calculations, typically DFT. nih.gov These calculated properties serve as numerical descriptors.
An ML algorithm, such as a random forest, is then trained on this dataset to learn the complex relationship between the input descriptors and the experimentally observed α/β ratio. bath.ac.uk Once trained, the model can predict the stereoselectivity for new, unseen combinations of reactants and conditions with a high degree of accuracy. rsc.orgnih.gov
This predictive modeling can be applied to reactions involving this compound as a glycosyl acceptor. By calculating its relevant QM descriptors and inputting them into a trained ML model along with descriptors for a chosen glycosyl donor and reaction conditions, the likely stereochemical outcome can be predicted. This in silico screening helps to identify optimal conditions for achieving the desired β-linked product, saving significant time and resources in the laboratory. Furthermore, analysis of the trained model can provide mechanistic insights, revealing which factors have the greatest influence on stereoselectivity. bath.ac.uk Ab initio molecular dynamics (AIMD) simulations can also be employed to directly simulate the reaction pathway, providing a detailed, dynamic picture of the bond-forming process and the transition states involved. acs.org
Conformational Energy Landscape Mapping and Stability Analysis
The biological function of carbohydrates is intimately linked to their three-dimensional shape. The pyranose ring of this compound is not rigid but can adopt several conformations, such as chairs, boats, and skew-boats. Understanding the relative stability of these conformers and the energy barriers separating them is crucial.
Computational methods can be used to map the conformational free energy landscape (FEL) of the molecule. plos.org The FEL is a multi-dimensional surface that represents the free energy of the system as a function of specific geometric coordinates, known as collective variables (e.g., ring puckering coordinates or dihedral angles). rsc.org The low-energy regions (basins) on this map correspond to stable or metastable conformations, while the paths between these basins represent conformational transitions. researchgate.net
For this compound, computational studies have explored its conformational space using both molecular mechanics (MM) and DFT methods. tandfonline.comresearchgate.net These analyses consistently show that the chair conformation (⁴C₁ for D-sugars) is the most stable, representing the global minimum on the energy landscape. tandfonline.comresearchgate.net This is analogous to its oxygen-containing counterpart, β-D-glucopyranose. gu.se However, the substitution of oxygen with the larger, more flexible sulfur atom alters the energy landscape. The energy barriers for ring inversion are generally lower in thiosugars, making the ring more flexible than a standard pyranose ring. nih.gov
Enhanced sampling techniques, such as metadynamics, are often coupled with MD simulations to efficiently explore the conformational space and overcome high energy barriers, allowing for the complete mapping of the FEL. nih.govdocumentsdelivered.com These simulations provide a comprehensive picture of the conformational preferences and dynamics of this compound in solution.
| Conformation | Description | Relative Stability for this compound |
|---|---|---|
| Chair (⁴C₁) | Lowest energy conformation with minimal steric and torsional strain. All bulky substituents are in equatorial positions. | Global Minimum (Most Stable). tandfonline.comresearchgate.net |
| Boat (e.g., B₁,₄) | Higher energy conformer with significant steric clash ("flagpole" interactions). | Metastable; transition state or high-energy intermediate. |
| Skew-Boat / Twist-Boat (e.g., ²Sₛ) | Intermediate in energy between chair and boat forms. Represents a local minimum on the FEL. | Metastable; significantly less stable than the chair form. tandfonline.com |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| β-D-glucopyranose |
| Sulfoxide |
| Sulfone |
Applications of 5 Thio Beta D Glucopyranose in Fundamental Chemical Biology
Design and Synthesis of Glycomimetics for Enzyme Inhibition Studies
The structural similarity of 5-Thio-beta-D-glucopyranose to D-glucose, combined with its altered electronic properties and resistance to glycosidases, makes it an excellent starting point for the design of glycomimetic enzyme inhibitors. By serving as a stable core, it allows for the synthesis of derivatives that can probe the active sites of various carbohydrate-active enzymes.
One area of investigation has been the synthesis of 5-thio-D-glucopyranosylarylamines as potential inhibitors of glucosidases. In a notable study, a series of these compounds were synthesized by reacting 5-thio-D-glucopyranose pentaacetate with different arylamines. nih.gov The resulting compounds were evaluated for their ability to inhibit glucoamylase G2 (GA) and α-glucosidase from brewer's yeast. nih.gov It was discovered that the α-anomer of these glycomimetics was the active inhibitor. nih.gov The inhibitory activities, expressed as inhibition constants (Kᵢ), varied depending on the substituent on the aryl ring, demonstrating the potential for structure-activity relationship studies. nih.gov
For instance, p-nitro-N-phenyl-5-thio-D-glucopyranosylamine was found to be the most potent inhibitor of glucoamylase G2 in the series, with a Kᵢ value of 0.27 mM. nih.gov Another derivative, methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside, exhibited even stronger competitive inhibition of glucoamylase G2, with a Kᵢ of 4 µM. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| p-methoxy-N-phenyl-5-thio-D-glucopyranosylamine | Glucoamylase G2 | 0.47 mM |
| N-phenyl-5-thio-D-glucopyranosylamine | Glucoamylase G2 | 0.78 mM |
| p-nitro-N-phenyl-5-thio-D-glucopyranosylamine | Glucoamylase G2 | 0.27 mM |
| p-trifluoromethyl-N-phenyl-5-thio-D-glucopyranosylamine | Glucoamylase G2 | 0.87 mM |
| Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside | Glucoamylase G2 | 4 µM |
| p-methoxy-N-phenyl-5-thio-D-glucopyranosylamine | α-glucosidase (brewer's yeast) | 1.05 mM |
| N-phenyl-5-thio-D-glucopyranosylamine | α-glucosidase (brewer's yeast) | > 10 mM |
| Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside | α-glucosidase (brewer's yeast) | 0.5 mM |
Furthermore, this compound has been utilized as a glycosyl acceptor in the stereoselective synthesis of thiosugar analogues of disaccharides, such as (+)-5-thiosucrose and (+)-5-thioisosucrose. rsc.org While these particular disaccharide analogues did not show significant inhibition of α-glucosidase, the synthetic strategies developed are crucial for creating a wider range of potential glycomimetic inhibitors based on the this compound scaffold. rsc.org
Development of Chemical Probes for Carbohydrate-Active Enzyme Research
Chemical probes are indispensable tools for studying the function, activity, and localization of enzymes within their native biological context. Activity-based probes (ABPs), in particular, are designed to covalently label the active site of a specific enzyme or enzyme family. The this compound scaffold is a promising platform for the development of such probes for carbohydrate-active enzymes (CAZymes).
The rationale for using this thiosugar as a core for ABPs lies in its inherent stability and its ability to be recognized by the target enzyme. The sulfur atom in the pyranose ring makes the molecule resistant to enzymatic cleavage, which is a desirable feature for a probe designed to form a stable covalent bond with the enzyme.
The design of an ABP based on this compound would typically involve the incorporation of three key features:
A recognition element: The this compound ring itself serves as the recognition element, directing the probe to the active site of glucose-processing enzymes.
A reactive group (warhead): This is an electrophilic group that can form a covalent bond with a nucleophilic residue in the enzyme's active site. The warhead is often designed to be unmasked or activated upon binding to the enzyme.
A reporter tag: This is a moiety, such as a fluorophore or a biotin (B1667282) tag, that allows for the detection and visualization of the labeled enzyme.
While specific ABPs based on this compound are still an emerging area of research, the principles of their design are well-established. The synthesis would likely involve the chemical modification of the this compound scaffold to introduce a suitable warhead and reporter tag. Such probes would be invaluable for identifying and characterizing novel CAZymes, studying their roles in complex biological systems, and screening for new enzyme inhibitors.
Utilization in Understanding Sugar Transport Mechanisms
This compound has proven to be a highly effective tool for investigating the mechanisms of sugar transport across cellular membranes. As a close structural analogue of D-glucose, it is recognized and transported by glucose transport systems, yet its sulfur heteroatom allows it to be distinguished from its natural counterpart in experimental settings.
Studies have shown that 5-thio-D-glucose can interfere with cellular transport processes that utilize D-glucose. core.ac.uknih.gov It is readily transported into cells by both active and facilitated-diffusion transport systems. nih.govnih.gov In rabbit kidney-cortex slices, the uptake of 5-thio-D-glucose is sensitive to phlorrhizin, dependent on sodium ions, and requires energy, all of which are characteristics of active transport. nih.gov The transport exhibits saturation kinetics with a Kₘ value of 2.4 mM. nih.gov
Furthermore, 5-thio-D-glucose acts as a competitive inhibitor of the transport of other sugars. nih.gov For example, it competitively inhibits the transport of D-galactose and methyl alpha-D-glucopyranoside in kidney cortex. nih.govnih.gov The inhibition constants (Kᵢ) for these processes have been determined, providing quantitative insights into the interactions between the thiosugar and the transport proteins. nih.gov
| Transport System | Tissue | Transported/Inhibited Sugar | Kinetic Parameter | Value |
|---|---|---|---|---|
| Active Transport | Rabbit Kidney Cortex | 5-Thio-D-glucose | Kₘ | 2.4 mM |
| Active Transport | Rabbit Kidney Cortex | D-Galactose | Kᵢ (with 5-Thio-D-glucose) | 4.8 mM |
| Active Transport | Rabbit Kidney Cortex | Methyl alpha-D-glucopyranoside | Kᵢ (with 5-Thio-D-glucose) | 9.7 mM |
| Facilitated Diffusion | Rat Diaphragm Muscle | D-xylose | Inhibited by 5-Thio-D-glucose |
In the facilitated-diffusion system of rat diaphragm muscle, 5-thio-D-glucose is also readily taken up and inhibits the transport of D-xylose. core.ac.uknih.gov These findings demonstrate that the this compound structure is well-tolerated by sugar transporters and that this compound can be a valuable probe for studying the kinetics and specificity of these important membrane proteins.
Scaffold for Investigating Glycan Recognition and Immune Modulation
Glycans play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The study of these processes often relies on the use of synthetic glycans and glycomimetics to probe the interactions between carbohydrates and glycan-binding proteins (lectins). This compound serves as an excellent foundational scaffold for the construction of more complex glycomimetic structures designed to investigate and modulate these interactions.
The use of carbohydrates as scaffolds for the generation of bioactive compounds is a well-established strategy in medicinal chemistry. The inherent chirality and dense functionalization of sugars provide a unique starting point for the synthesis of diverse molecular architectures. The substitution of the endocyclic oxygen with sulfur in this compound adds another layer of versatility, offering a more stable core for the construction of molecules intended to interact with the immune system.
Glycans are known to have immunomodulatory properties, and alterations in glycosylation are associated with various diseases. Synthetic glycan-based molecules can be used to target lectins on the surface of immune cells, thereby modulating immune responses. For example, by elaborating the this compound scaffold with specific oligosaccharide sequences or other recognition motifs, it is possible to create molecules that can:
Probe glycan-lectin interactions: By incorporating the thiosugar into larger glycan structures, researchers can study the binding specificity and affinity of lectins involved in immune recognition. The increased stability of the thio-glycosidic linkage can be advantageous in these studies.
Modulate immune cell function: By designing molecules that can bind to specific lectins on immune cells, it may be possible to either activate or suppress immune responses. This has potential therapeutic applications in areas such as vaccine development, cancer immunotherapy, and the treatment of autoimmune diseases.
While the development of complex immunomodulatory agents based on a this compound scaffold is an area of ongoing research, the fundamental principles supporting this approach are sound. The combination of the stable thiosugar core with the known principles of glycan recognition provides a powerful strategy for the rational design of novel molecules to probe and control immune function.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity assays?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous datapoints.
- Power Analysis : Predefine sample sizes (n ≥ 3) to ensure adequate effect-size detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
